Dianthramine
Overview
Description
Dianthramine, also known as 2,2’-iminobis(4-hydroxybenzoic acid), is a chemical compound with the molecular formula C14H11NO6. It is primarily used as an intermediate in the production of dyes and fluorescent brightening agents. In laboratory settings, it serves as a reagent for organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dianthramine can be synthesized through the reaction of aniline with 1,2-phthalic anhydride under alkaline conditions . The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Dianthramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Dianthramine has diverse applications in scientific research, including:
Biology: Research explores its potential effects on metabolic and neurological disorders.
Mechanism of Action
The mechanism by which dianthramine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in the context of metabolic disorders, it may enhance insulin sensitivity by modulating signaling pathways involved in glucose metabolism. In neurological research, it may influence neurotransmitter systems, including dopamine and norepinephrine, thereby affecting brain function and behavior.
Comparison with Similar Compounds
Benzoic Acid: Like dianthramine, benzoic acid is a hydroxybenzoic acid but lacks the imino group.
Salicylic Acid: Another hydroxybenzoic acid, salicylic acid, is commonly used in pharmaceuticals and cosmetics.
Anthranilic Acid: This compound is structurally similar to this compound but has different functional groups.
Uniqueness of this compound: this compound’s unique structure, featuring both hydroxy and imino groups, distinguishes it from other similar compounds. This unique combination of functional groups contributes to its diverse chemical reactivity and wide range of applications in scientific research and industry .
Properties
IUPAC Name |
2-(2-carboxy-5-hydroxyanilino)-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c16-7-1-3-9(13(18)19)11(5-7)15-12-6-8(17)2-4-10(12)14(20)21/h1-6,15-17H,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZLTRRSGWXPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)NC2=C(C=CC(=C2)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331591 | |
Record name | Dianthramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136945-65-8 | |
Record name | 2,2′-Iminobis[4-hydroxybenzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136945-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dianthramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research utilized ligand-based QSAR (Quantitative Structure-Activity Relationship) modeling to identify potential TCM (Traditional Chinese Medicine) compounds capable of inhibiting both HER2 and HSP90 []. This computational approach analyzes the relationship between a molecule's structure and its biological activity. By comparing dianthramine's structure to known inhibitors and analyzing its predicted interactions with HER2 and HSP90, the researchers identified it as a potential dual-target inhibitor.
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